molecular formula C15H15NO B1398874 1,5-dicyclopropyl-1H-indole-3-carbaldehyde CAS No. 1350760-59-6

1,5-dicyclopropyl-1H-indole-3-carbaldehyde

Cat. No. B1398874
CAS RN: 1350760-59-6
M. Wt: 225.28 g/mol
InChI Key: ZYVUCUSFERZUSJ-UHFFFAOYSA-N
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Description

“1,5-dicyclopropyl-1H-indole-3-carbaldehyde” is a derivative of 1H-Indole-3-carbaldehyde . 1H-Indole-3-carbaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

Scientific Research Applications

Aldose Reductase Inhibition

“1,5-dicyclopropyl-1H-indole-3-carbaldehyde” derivatives have been evaluated as inhibitors for aldose reductase (ALR2), an enzyme involved in diabetic complications. Their inhibition can potentially manage or treat diabetes-related ailments .

Aldehyde Reductase Inhibition

Similarly, these compounds have shown activity as aldehyde reductase (ALR1) inhibitors. ALR1 plays a role in detoxifying aldehydes produced during oxidative stress, and its inhibition can be beneficial in oxidative stress-related conditions .

Multicomponent Reactions

Indole carbaldehydes are effective precursors in multicomponent reactions (MCRs), which are used to assemble complex molecules with potential pharmaceutical applications. “1,5-dicyclopropyl-1H-indole-3-carbaldehyde” could be utilized in MCRs to create diverse and biologically active molecular structures .

Anti-proliferative Agents

Indole derivatives are used in the synthesis of compounds with anti-proliferative properties, which can inhibit the growth of cancer cells. The specific compound may be researched for its potential anti-cancer effects .

Anti-inflammatory Agents

Some indole carbaldehydes are precursors for anti-inflammatory agents. Research into “1,5-dicyclopropyl-1H-indole-3-carbaldehyde” could explore its efficacy in reducing inflammation .

Plant Hormone Synthesis

Indoles are key in synthesizing plant hormones like indole-3-acetic acid, which is crucial for plant growth and development. The compound could be investigated for its role in agrochemical industries to enhance crop yields .

Pharmacological Activity

Indole derivatives exhibit a range of pharmacological activities including antimicrobial, antiviral, and neuroprotective effects. “1,5-dicyclopropyl-1H-indole-3-carbaldehyde” might be studied for such biological activities .

properties

IUPAC Name

1,5-dicyclopropylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-9-12-8-16(13-4-5-13)15-6-3-11(7-14(12)15)10-1-2-10/h3,6-10,13H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVUCUSFERZUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(C=C2)N(C=C3C=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dicyclopropyl-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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